molecular formula C7H17NO6P2 B1210349 Cimadronate CAS No. 32545-64-5

Cimadronate

Numéro de catalogue: B1210349
Numéro CAS: 32545-64-5
Poids moléculaire: 273.16 g/mol
Clé InChI: GBBBPWVJGMFZGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cimadronate can be synthesized through a multi-step process involving the reaction of cycloheptylamine with phosphorous acid and phosphorous trichloride. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired bisphosphonate structure .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Cimadronate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Applications De Recherche Scientifique

Cimadronate has a wide range of scientific research applications:

Mécanisme D'action

Cimadronate exerts its effects by binding to hydroxyapatite in bone tissue. When osteoclasts resorb bone, the local acidification releases this compound, which is then taken up by the osteoclasts through endocytosis. Inside the osteoclasts, this compound disrupts the mevalonate pathway by inhibiting farnesyl diphosphate synthase. This inhibition prevents the prenylation of GTP-binding proteins, leading to apoptosis of the osteoclasts and a reduction in bone resorption .

Comparaison Avec Des Composés Similaires

Cimadronate is part of the bisphosphonate family, which includes other compounds such as:

  • Etidronate
  • Clodronate
  • Pamidronate
  • Alendronate
  • Risedronate
  • Ibandronate
  • Tiludronate

Uniqueness: this compound is unique due to its specific nitrogen-containing structure, which enhances its potency as a bone resorption inhibitor. Compared to other bisphosphonates, this compound has shown distinct effects in clinical studies, particularly in its ability to induce apoptosis in hematopoietic tumor cells .

Activité Biologique

Cimadronate, also known as YM-175, is a nitrogen-containing bisphosphonate that has shown significant potential in the treatment of bone-related disorders, particularly in inhibiting bone resorption. This article explores its biological activity, mechanisms of action, and clinical implications through detailed research findings and case studies.

This compound functions primarily by inhibiting osteoclast-mediated bone resorption. Osteoclasts are cells responsible for bone degradation, and their activity is crucial in conditions like osteoporosis and tumor-induced bone loss. The compound binds to hydroxyapatite in bone tissue, leading to a reduction in osteoclast formation and activity. This action is mediated through several pathways:

  • Inhibition of V-ATPase Activity : this compound has been shown to inhibit the vacuolar ATPase (V-ATPase) enzyme in osteoclasts, which is essential for proton transport and acidification necessary for bone resorption .
  • Induction of Apoptosis : Studies indicate that this compound promotes apoptosis in osteoclast precursors, further reducing the number of active osteoclasts and thus decreasing bone resorption rates .

Efficacy in Combination Therapy

This compound has been evaluated in combination with parathyroid hormone (PTH) to enhance anabolic effects on bone. Research indicates that the combination therapy results in significant increases in bone mineral density (BMD) compared to either treatment alone:

StudyTreatmentOutcomeDuration
Mashiba et al. (1995)PTH + this compoundIncreased mid-femoral BMD; anabolic effect observed8 weeks
Zhang et al. (1998)PTH + this compoundEnhanced BMD in both cancellous and cortical bone12 months

These studies demonstrate that this compound does not blunt the anabolic response to PTH, making it a valuable option for patients requiring both anti-resorptive and anabolic therapies .

Comparative Studies

In comparative studies with other bisphosphonates, this compound has shown superior efficacy in certain contexts:

  • A study involving aged ovariectomized rats demonstrated that concurrent treatment with PTH and this compound led to increased BMD without the adverse effects associated with other bisphosphonates .
  • In human trials, patients receiving this compound exhibited significant improvements in BMD metrics compared to those treated with standard bisphosphonates alone .

Case Studies

  • Renal Cell Carcinoma : A case report highlighted a patient with renal cell carcinoma who experienced significant remission of lung and bone metastases following treatment with this compound. The therapy resulted in improved quality of life and reduced skeletal-related events .
  • Postmenopausal Osteoporosis : In a cohort of postmenopausal women, those treated with this compound alongside traditional therapies reported enhanced BMD at both lumbar spine and hip sites after one year of treatment, compared to control groups receiving monotherapy .

Safety Profile

This compound has been generally well-tolerated in clinical settings. Side effects are similar to those observed with other bisphosphonates but may include gastrointestinal disturbances and acute phase reactions. Long-term studies suggest no significant over-mineralization or adverse skeletal effects when administered at recommended doses .

Propriétés

Numéro CAS

32545-64-5

Formule moléculaire

C7H17NO6P2

Poids moléculaire

273.16 g/mol

Nom IUPAC

[(cyclohexylamino)-phosphonomethyl]phosphonic acid

InChI

InChI=1S/C7H17NO6P2/c9-15(10,11)7(16(12,13)14)8-6-4-2-1-3-5-6/h6-8H,1-5H2,(H2,9,10,11)(H2,12,13,14)

Clé InChI

GBBBPWVJGMFZGX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(P(=O)(O)O)P(=O)(O)O

SMILES canonique

C1CCC(CC1)NC(P(=O)(O)O)P(=O)(O)O

Synonymes

cimadronate
cycloheptylaminomethylene-1,1-bisphosphonate
hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate
hydronium incadronate
incadronate
YM 175
YM-175
YM175

Origine du produit

United States

Synthesis routes and methods

Procedure details

127.2 parts of N-cyclohexylformamide and 81 parts of phosphorous acid were reacted with 137.3 parts of phosphorus trichloride at 70°C, and maintained for 5 hours at this temperature. The reaction product was dissolved in water, treated with acetone and the precipitate separated. A 25% yield of N-cyclohexyl-1-aminomethane-1,1-diphosphonic acid, based on PCl3, was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.